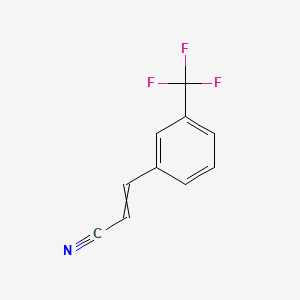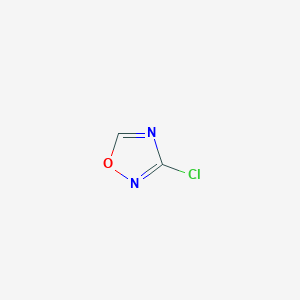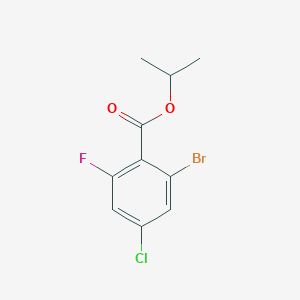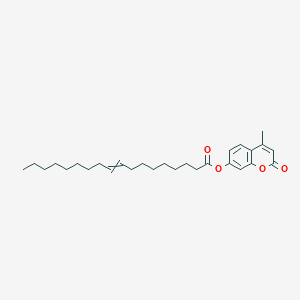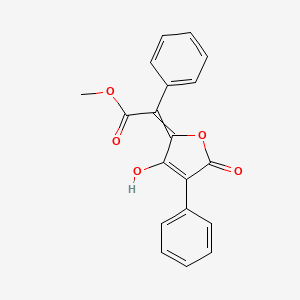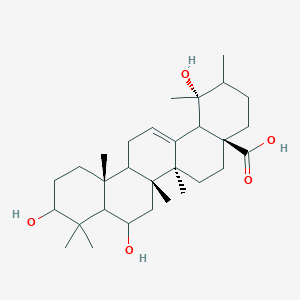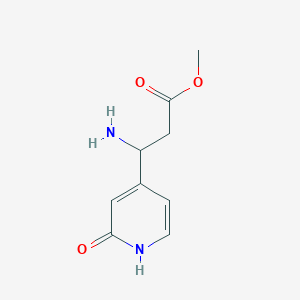
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridone and methyl acrylate.
Formation of Intermediate: The first step involves the reaction of 4-pyridone with methyl acrylate under basic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position.
Esterification: Finally, the esterification reaction is carried out to form the methyl ester group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate: Similar structure with a pyrimidine ring instead of a pyridine ring.
Methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate: Contains an indole ring and a hydroxyl group.
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: Features a nitro group and a methoxybenzoate ester.
Uniqueness
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its pyridine ring and amino acid derivative structure make it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6/h2-4,7H,5,10H2,1H3,(H,11,12) |
InChIキー |
LGCIBTRJQICHBI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=CC(=O)NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine](/img/structure/B15146076.png)
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
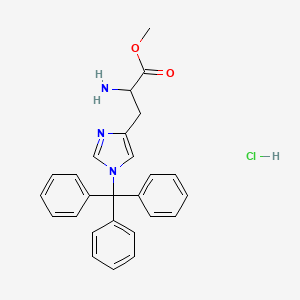
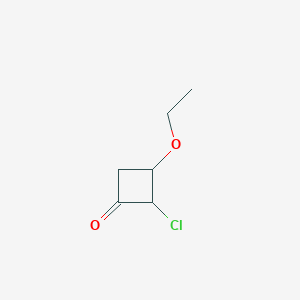
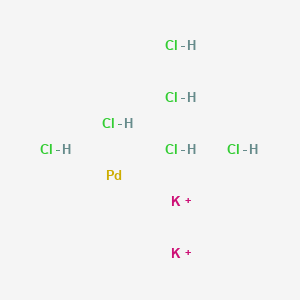
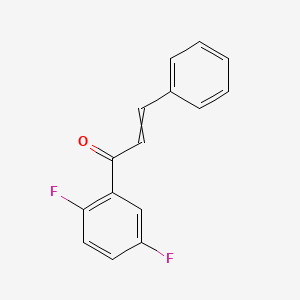
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
